![molecular formula C10H17NO B2767569 8-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1217862-78-6](/img/structure/B2767569.png)
8-Methyl-2-azaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-azaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1217862-78-6 . It has a molecular weight of 167.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
8-Methyl-2-azaspiro[4.5]decan-3-one derivatives have shown promise in antiviral research. A study by Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives, finding several compounds that effectively inhibited human coronavirus 229E replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019). Similarly, Apaydın et al. (2020) reported on spirothiazolidinone derivatives, which showed strong activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold in creating new classes of antiviral molecules (Apaydın et al., 2020).
Potential in Alzheimer's Treatment
Tsukamoto et al. (1995) explored 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of dementia of Alzheimer's type. They synthesized various derivatives and found several compounds showing potent antiamnesic activity, suggesting their potential in Alzheimer's treatment (Tsukamoto et al., 1995).
Structural and Conformational Studies
Krueger et al. (2019) conducted a study on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-ones. Their work provided insights into the configurations and conformations of these compounds, which can be critical for understanding their interactions in biological systems (Krueger et al., 2019).
Synthesis and Biological Activity
Several studies have focused on the synthesis of azaspiro[4.5]decanes and their biological activities. For instance, Wu et al. (1995) described the synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one, with the S-enantiomer showing significant M2-agonist activity (Wu et al., 1995). Martin‐Lopez and Bermejo (1998) discussed the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one from D,L-pipecolic acid derivatives, contributing to the understanding of spiro structural units in bioactive compounds (Martin‐Lopez & Bermejo, 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 8-Methyl-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-2-azaspiro[4It has been suggested that this compound may have potential for the production of important biologically active compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of a compound, and further research is needed to fully understand these aspects of this compound .
Result of Action
The molecular and cellular effects of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about the effects of this compound will become available .
Eigenschaften
IUPAC Name |
8-methyl-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJORIHKWFSACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
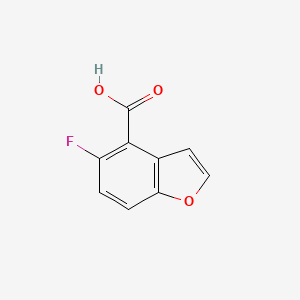
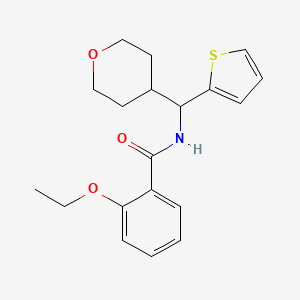
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2767491.png)
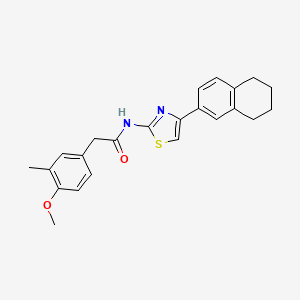
![2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole](/img/structure/B2767493.png)
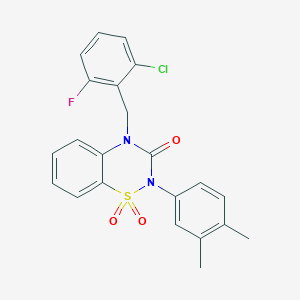

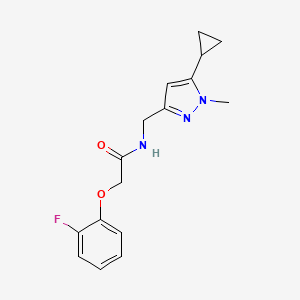
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)
![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)
![Methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2767500.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)
